molecular formula C15H20N6O3S2 B2780153 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1170967-49-3

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2780153
CAS RN: 1170967-49-3
M. Wt: 396.48
InChI Key: BWESMCMFIXEPSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

One key area of research involves the synthesis and characterization of novel heterocyclic compounds. Studies have demonstrated the synthesis of related pyrazole and thiadiazole derivatives, showcasing methodologies that could be applicable to the compound . For instance, Hassan et al. (2014) detailed the synthesis and cytotoxicity assessment of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their potential anti-cancer properties (Hassan, Hafez, & Osman, 2014). Such research highlights the importance of structural analysis and biological activity testing in the development of new therapeutic agents.

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of thiadiazole and pyrazole derivatives have been a significant focus. Compounds structurally similar to the one have been synthesized and tested for their biological activities. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety and evaluated their antimicrobial activities, showing some promising results (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). These studies underscore the potential of such compounds in addressing antimicrobial resistance and cancer treatment.

Mechanism of Action

If the compound is a drug, its mechanism of action is studied. This involves understanding how the drug interacts with the body at the molecular level to produce its effects .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

This involves discussing potential future research directions. For a novel compound, this could include further studies to fully understand its properties, potential uses, and safety .

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3S2/c1-21-7-10(13(20-21)24-2)12(23)17-14-18-19-15(26-14)25-8-11(22)16-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3,(H,16,22)(H,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWESMCMFIXEPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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